molecular formula C8H14ClF2NO2 B6194062 4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride CAS No. 2680529-48-8

4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B6194062
CAS No.: 2680529-48-8
M. Wt: 229.7
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Description

4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride is a chemical compound that features a piperidine ring substituted with a difluoromethyl group and a carboxylic acid group

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved in these interactions can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride
  • 4-(fluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride
  • 4-(chloromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride

Uniqueness

4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2680529-48-8

Molecular Formula

C8H14ClF2NO2

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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